

Application Notes and Protocols for FAUC 3019 (Pamrevlumab) in a Mouse Model

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Compound of Interest

Compound Name: FAUC 3019

Cat. No.: B1672301

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Introduction

FAUC 3019, also known as Pamrevlumab, is a first-in-class, fully human monoclonal antibody that targets Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF is a matricellular protein that plays a pivotal role in the regulation of various cellular processes, including cell adhesion, migration, proliferation, and differentiation.[2] In pathological conditions, particularly in fibrotic diseases and certain cancers, CTGF is often overexpressed, leading to excessive connective tissue formation and disease progression.[2][3] **FAUC 3019** exerts its therapeutic effect by binding to CTGF and inhibiting its activity, thereby disrupting the pathological processes it mediates.[1][2][3] Preclinical studies in various mouse models have demonstrated the potential of **FAUC 3019** in inhibiting tumor growth, metastasis, and fibrosis.[5]

These application notes provide detailed protocols for the utilization of **FAUC 3019** in a mouse model of pancreatic cancer, a common application based on preclinical research. The methodologies outlined below can be adapted for other disease models with appropriate scientific justification.

Data Presentation

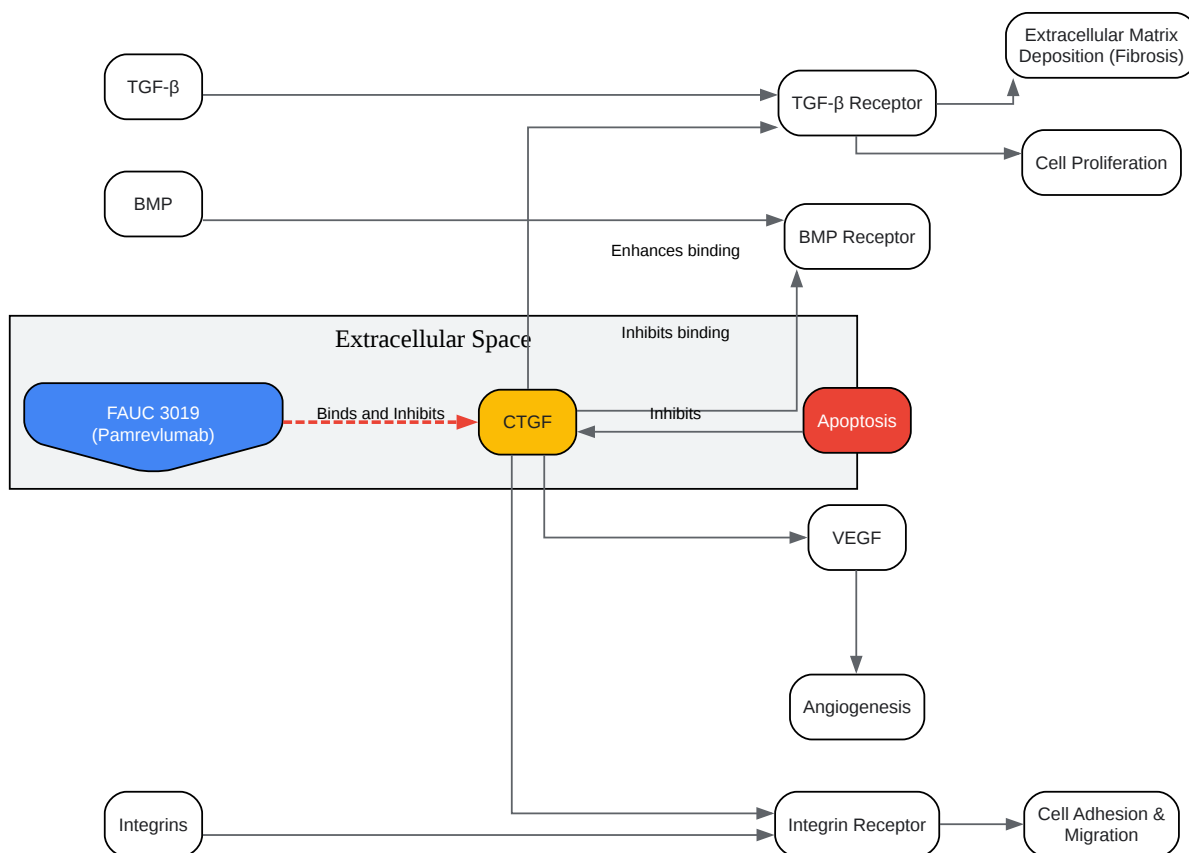
Table 1: In Vivo Dosing and Efficacy of FAUC 3019 in Mouse Models

Mouse Model	Cancer Type/Disease	FAUC 3019 Dose	Administration Route	Frequency	Observed Effects	Reference
Orthotopic	Pancreatic Ductal Adenocarcinoma	30 mg/kg	Intraperitoneal (i.p.)	Every 3 days	Decreased tumor growth, induced apoptosis	[6]
Orthotopic	Malignant Mesothelioma	40 mg/kg	Intrapleural	Twice a week	Attenuated mesothelioma growth	
Genetically Engineered (KPC)	Pancreatic Ductal Adenocarcinoma	30 mg/kg	Intraperitoneal (i.p.)	Every 3 days for 9 days	Decreased tumor growth, induced apoptosis (in combination with Gemcitabine)	[6]
Radiation-Induced	Lung Fibrosis	Not specified	Not specified	Not specified	Inhibited progressive lung remodeling, preserved lung function	[7][8]
mdx mouse	Duchenne Muscular Dystrophy	Not specified	Not specified	Not specified	Reduced muscle fibrosis, improved muscle strength	[5]

Table 2: Pharmacokinetic Parameters of FAUC 3019 in Rats (as a surrogate for mice)

Parameter	Value	Notes
Pharmacokinetics	Non-linear	Indicates target-mediated drug disposition.
Target	Connective Tissue Growth Factor (CTGF)	
Effect on circulating CTGF	Increased levels of the N-terminal half of CTGF	Intact CTGF levels were unaffected.
Co-administration with rhCTGF	Enhanced elimination rate of FAUC 3019	

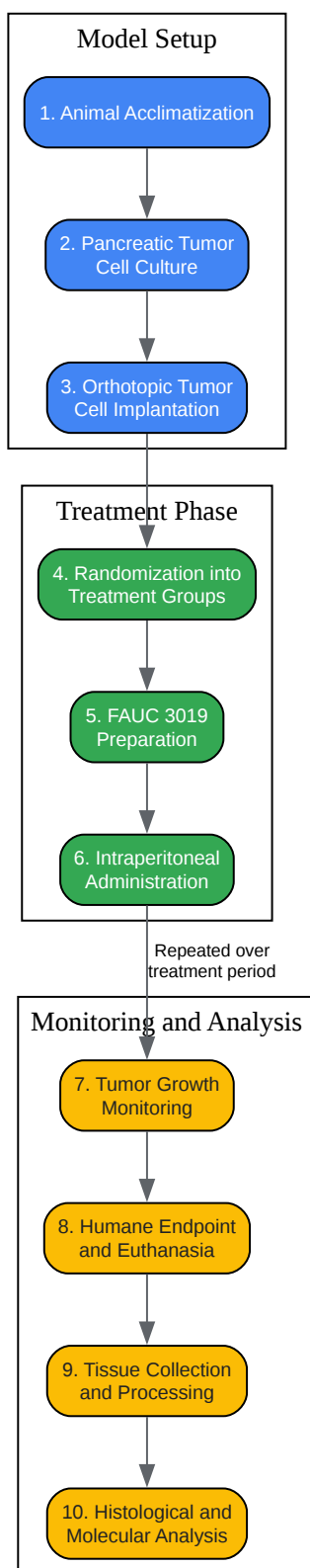
Signaling Pathway



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Caption: Mechanism of action of **FAUC 3019** (Pamrevlumab).

Experimental Workflows



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Caption: Experimental workflow for a pancreatic cancer mouse model.

Experimental Protocols

Animal Handling and Husbandry

- **Animals:** Immunocompromised mice (e.g., NOD/SCID or nude mice) are recommended for xenograft models. For syngeneic models, C57BL/6 mice can be used with compatible murine pancreatic cancer cell lines (e.g., Pan02).[9]
- **Acclimatization:** House mice in a specific pathogen-free (SPF) facility for at least one week prior to any experimental procedures.
- **Housing:** Maintain mice in sterile micro-isolator cages with ad libitum access to sterile food and water.
- **Ethics:** All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).

Orthotopic Pancreatic Cancer Mouse Model

- **Cell Culture:** Culture human or murine pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2, or Pan02) in the recommended medium until they reach 80-90% confluency.
- **Cell Preparation:** On the day of injection, harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1×10^7 cells/mL. To enhance tumor formation and reduce leakage, cells can be suspended in Matrigel.[9][10]
- **Surgical Procedure:**
 - Anesthetize the mouse using a standard protocol (e.g., isoflurane inhalation).
 - Place the anesthetized mouse in a supine position on a sterile field and prepare the surgical site by disinfecting with povidone-iodine followed by 70% ethanol.[11]
 - Make a small longitudinal incision in the left upper abdominal quadrant to expose the spleen and the tail of the pancreas.[11]
 - Gently exteriorize the spleen to visualize the pancreatic tail.[11]

- Using a 30-gauge needle attached to a Hamilton syringe, inject 10-20 μ L of the cell suspension directly into the pancreatic parenchyma.[12]
- Hold the needle in place for a few seconds to prevent leakage before withdrawal.[11]
- Carefully return the spleen and pancreas to the abdominal cavity.
- Close the abdominal wall and skin with sutures or surgical clips.[11]
- Post-operative Care: Administer analgesics as per the approved protocol and monitor the animals closely for signs of distress.

FAUC 3019 Administration

- Reconstitution: Reconstitute lyophilized **FAUC 3019** in sterile PBS or saline to the desired concentration.[6]
- Dosage: A typical dose for preclinical mouse models is 30 mg/kg.[6]
- Intraperitoneal (i.p.) Injection Protocol:
 - Restrain the mouse securely.
 - Tilt the mouse with its head pointing downwards to allow the abdominal organs to shift cranially.[13][14]
 - Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum. [14][15]
 - Disinfect the injection site with an alcohol swab.[16]
 - Insert a 26-28 gauge needle at a 30-45 degree angle into the peritoneal cavity.[13][14]
 - Aspirate to ensure the needle has not entered a blood vessel or internal organ.[13][15]
 - Inject the **FAUC 3019** solution slowly. The maximum injection volume is typically 10 μ L/g of body weight.[13]
 - Withdraw the needle and return the mouse to its cage.

Monitoring Tumor Growth

- Frequency: Monitor animals at least twice weekly once tumors are palpable or detectable. [\[17\]](#)
- Methods:
 - Palpation: For subcutaneous or palpable orthotopic tumors.
 - Calipers: Measure the length and width of subcutaneous tumors to calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$. [\[18\]](#)
 - Bioluminescence Imaging (BLI): For tumor cells expressing luciferase, BLI provides a non-invasive method to monitor tumor growth and metastasis. [\[10\]](#)[\[19\]](#)
 - High-Resolution Ultrasound: Can be used to visualize and measure orthotopic pancreatic tumors. [\[20\]](#)
- Humane Endpoints: Euthanize animals if the tumor size exceeds 10% of the animal's body weight, or if they show signs of significant distress, such as weight loss, lethargy, or ulceration of the tumor. [\[17\]](#)[\[21\]](#)

Endpoint Analysis

- Tissue Collection: At the experimental endpoint, euthanize the mice and carefully dissect the primary tumor and any metastatic lesions. Collect other relevant organs for analysis.
- Immunohistochemistry (IHC) for Apoptosis (Caspase-3):
 - Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 μm sections.
 - Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water. [\[22\]](#)[\[23\]](#)
 - Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0). [\[24\]](#)

- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a suitable blocking serum.[22][23]
- Primary Antibody Incubation: Incubate sections with a primary antibody against cleaved Caspase-3 overnight at 4°C.[22][25]
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB).[24][25]
- Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.[22]
- Other Analyses: Tissues can also be processed for other analyses such as Western blotting, RT-qPCR, or other histological stains (e.g., Masson's trichrome for fibrosis).

Disclaimer: These protocols are intended as a guide. Researchers should optimize procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal welfare.

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